4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole
Description
4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole (CAS: 857283-95-5) is a brominated thiazole derivative characterized by a bromomethyl substituent at the meta position of the phenyl ring attached to the thiazole core. This compound serves as a key intermediate in medicinal chemistry, particularly in Suzuki-Miyaura cross-coupling reactions and nucleophilic substitutions due to the reactive bromomethyl group . Its molecular formula is C₁₁H₁₀BrN₂S, with a molecular weight of 297.18 g/mol.
Properties
IUPAC Name |
4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNS/c1-8-13-11(7-14-8)10-4-2-3-9(5-10)6-12/h2-5,7H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIUGTLOVQIQYNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)C2=CC=CC(=C2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00428169 | |
| Record name | 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
852180-42-8 | |
| Record name | 4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00428169 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reagents and Conditions
- Formaldehyde Source: Formaldehyde can be supplied as formalin solution, paraformaldehyde, or trioxane. Trioxane is often preferred for controlled bromomethylation reactions.
- Hydrogen Bromide (HBr): Used as brominating agent, available as gaseous HBr or aqueous solutions with concentrations ranging from 30% to 69%. Preferred concentration for bromomethylation is between 45% and 62%.
- Solvents: Common solvents include tetrahydrofuran (THF), N,N-dimethylformamide (DMF), and acetic acid. THF is frequently used in combination with bases such as potassium carbonate or potassium tert-butylate.
- Temperature: Bromomethylation is carried out typically between -20°C and +40°C, with an optimal range of -10°C to +10°C to control reaction rate and selectivity.
Typical Procedure
A representative procedure involves reacting the aromatic thiazole precursor with formaldehyde and HBr in a solvent such as THF or acetic acid under controlled temperature. The reaction proceeds via electrophilic substitution where the bromomethyl group is introduced at the meta-position of the phenyl ring relative to the thiazole substituent.
- Example: A 4-neck flask equipped with mechanical stirring and temperature control is charged with the thiazole substrate and solvent. Formaldehyde (as trioxane) and aqueous HBr are added dropwise at 0°C. The mixture is stirred for 1 hour at room temperature, then cooled to -20°C for crystallization. The product is isolated by filtration and purified by recrystallization.
Alternative Synthetic Routes and Catalytic Methods
Bromination via N-Bromosuccinimide (NBS)
Bromination of methyl groups adjacent to aromatic rings can also be achieved using N-bromosuccinimide (NBS) in the presence of radical initiators such as 2,2'-azobis(2-methylpropionitrile) (AIBN) under reflux in carbon tetrachloride. This method allows selective bromination of benzylic positions, potentially applicable to the methyl group on the phenyl ring in the thiazole derivative.
One-Pot Three-Component Reactions
Recent green chemistry approaches include one-pot syntheses of thiazole derivatives using α-haloketones, thiourea derivatives, and ammonium acetate under solvent-free or aqueous conditions. While these methods focus on constructing the thiazole ring, they can be adapted for bromomethylated thiazoles by employing α-bromo ketone precursors.
Reaction Mechanism Insights
The bromomethylation proceeds via the formation of an electrophilic bromomethyl cation intermediate generated from formaldehyde and HBr. This intermediate attacks the activated aromatic ring of the thiazole derivative at the meta-position relative to the thiazole substituent. The reaction is facilitated by the electron-rich nature of the aromatic ring and is sensitive to temperature and solvent polarity.
Data Table: Summary of Preparation Conditions
| Parameter | Details / Range | Notes |
|---|---|---|
| Formaldehyde source | Formalin, trioxane, paraformaldehyde | Trioxane preferred for controlled release |
| HBr concentration | 30% to 69% (preferably 45%-62%) | Available as gas or aqueous solution |
| Solvents | THF, DMF, Acetic acid | THF common for bromomethylation; acetic acid for bromination |
| Temperature | -20°C to +40°C (optimal -10°C to +10°C) | Lower temperatures favor selectivity and reduce side reactions |
| Reaction time | 1 hour stirring at room temp + cooling | Cooling at -20°C for crystallization |
| Brominating agents | HBr, N-Bromosuccinimide (NBS) | NBS used for radical bromination of methyl groups |
| Bases | Potassium carbonate, potassium tert-butylate | Used in some bromomethylation protocols |
Chemical Reactions Analysis
Nucleophilic Substitution at the Bromomethyl Group
The bromomethyl group undergoes nucleophilic substitution with nitrogen-, oxygen-, and sulfur-based nucleophiles, forming functionalized derivatives.
Reaction with Amines
Reaction with primary or secondary amines in polar aprotic solvents (e.g., DMF, THF) yields amine-substituted products. For example:
Example Reaction :
4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole + Piperidine → 4-[3-(Piperidin-1-ylmethyl)phenyl]-2-methyl-1,3-thiazole
Conditions :
Reaction with Thiols
Thiols displace bromide to form thioether derivatives:
Example Reaction :
this compound + Thiophenol → 4-[3-(Phenylthiomethyl)phenyl]-2-methyl-1,3-thiazole
Conditions :
Cyclization Reactions
The bromomethyl group participates in intramolecular cyclization to form fused heterocycles.
Formation of Thiazolo[5,4-b]pyridine
Reaction with hydrazine hydrate generates pyridazine-fused thiazoles:
Example Reaction :
this compound + Hydrazine hydrate → 6-Phenyl-1,4-dihydrothiazolo[5,4-b]pyridazine
Conditions :
Suzuki-Miyaura Coupling
Though not directly reported for this compound, analogous bromomethyl thiazoles undergo coupling with arylboronic acids under Pd catalysis to form biaryl derivatives .
Functionalization of the Thiazole Ring
The thiazole moiety undergoes electrophilic substitution at the 5-position or oxidation.
Bromination of the Thiazole Core
Electrophilic bromination introduces bromine at the 5-position:
Example Reaction :
this compound + Br₂ → 5-Bromo-4-[3-(bromomethyl)phenyl]-2-methyl-1,3-thiazole
Conditions :
Oxidation to Thiazole N-Oxide
Treatment with m-CPBA oxidizes the thiazole sulfur:
Example Reaction :
this compound + m-CPBA → this compound 1-oxide
Conditions :
Cross-Coupling Reactions
The bromomethyl group facilitates cross-coupling under transition metal catalysis.
Heck Reaction
Palladium-catalyzed coupling with alkenes forms styryl derivatives:
Example Reaction :
this compound + Styrene → 4-[3-(Styrylmethyl)phenyl]-2-methyl-1,3-thiazole
Conditions :
Elimination Reactions
Base-induced dehydrohalogenation generates vinyl thiazoles.
Formation of Vinyl Derivatives
Example Reaction :
this compound + KOtBu → 4-[3-(Vinyl)phenyl]-2-methyl-1,3-thiazole
Conditions :
Mechanistic Insights
-
Nucleophilic substitution : Proceeds via an SN2 mechanism due to the primary nature of the bromomethyl group .
-
Cyclization : Intramolecular attack of the hydrazine nitrogen on the thiazole’s electrophilic carbon forms fused pyridazines .
-
Bromination : Electrophilic aromatic substitution occurs preferentially at the 5-position of the thiazole ring, guided by electronic effects .
Scientific Research Applications
Medicinal Chemistry
4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole has been investigated for its potential as a building block in drug discovery. Its derivatives have shown promising biological activities:
- Antimicrobial Properties : Compounds derived from this thiazole have been tested against various pathogens, demonstrating significant antibacterial and antifungal activities. For instance, derivatives have exhibited effective inhibition against Staphylococcus aureus and Candida albicans .
- Anticancer Activity : Research indicates that this compound can be modified to produce derivatives with potent anticancer properties. In one study, thiazole derivatives were synthesized and evaluated against human cancer cell lines, showing IC50 values indicating strong cytotoxic effects .
Agrochemicals
The compound serves as an intermediate in the synthesis of agrochemicals, particularly herbicides and fungicides. Its ability to modify biological pathways makes it suitable for developing new agrochemical agents that can enhance crop protection against diseases .
Organic Synthesis
In organic chemistry, this compound is utilized as an intermediate for synthesizing complex organic molecules:
- Cross-Coupling Reactions : The bromomethyl group allows for participation in Suzuki-Miyaura and Heck coupling reactions, facilitating the formation of new carbon-carbon bonds .
- Nucleophilic Substitution Reactions : The compound can undergo nucleophilic substitution due to the reactivity of the bromomethyl group, enabling the introduction of various nucleophiles such as amines or thiols .
Case Study 1: Anticancer Activity
A series of thiazole derivatives were synthesized to evaluate their anticancer activity against A549 lung adenocarcinoma cells. One derivative demonstrated an IC50 value of 23.30 ± 0.35 µM, indicating significant potential as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Research on imidazotriazole-incorporated thiazoles revealed strong antibacterial activity against a range of microorganisms. One derivative showed superior activity compared to standard antibiotics like amphotericin B .
Mechanism of Action
The mechanism of action of 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole depends on its specific application. In biological systems, the bromomethyl group can act as an alkylating agent, modifying nucleophilic sites on biomolecules such as DNA, proteins, or enzymes. This modification can lead to changes in the activity or function of these biomolecules, potentially resulting in therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The following table compares 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole with structurally related compounds, focusing on substituents, molecular properties, and applications:
Key Observations:
Substituent Reactivity :
- The bromomethyl group in the target compound enhances its utility in nucleophilic substitutions (e.g., forming carbon-nitrogen bonds in nicotinamide derivatives) .
- In contrast, bromothiophene substituents (e.g., 4-(5-bromothiophen-2-yl)-2-methyl-1,3-thiazole) are less reactive toward Suzuki-Miyaura couplings under thermal conditions but respond better to microwave irradiation .
Synthetic Methods :
- The Hantzsch thiazole synthesis is common for bromothiophene-containing analogues (75% yield) , whereas the target compound’s synthesis is inferred from its use as a coupling reagent .
- Selenium-containing analogues (e.g., 2-[difluoro(phenylselenyl)methyl]benzo-1,3-thiazole) require specialized reagents like diphenyl diselenide .
Physical Properties :
Role in Cross-Coupling Reactions
- The bromomethyl group in the target compound facilitates alkylation reactions , whereas bromothiophene derivatives require palladium catalysts for aryl-aryl bond formation .
- Microwave-assisted synthesis significantly improves yields in Suzuki-Miyaura couplings for bromothiophene-containing thiazoles (e.g., 4-(5-phenylthiophen-2-yl)-2-methyl-1,3-thiazole) compared to thermal methods .
Biological Activity
The compound 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole belongs to the thiazole family, which is known for its diverse biological activities. Thiazole derivatives have been extensively researched for their potential in medicinal chemistry, particularly their anticancer, antimicrobial, and anti-inflammatory properties. This article compiles various studies and findings related to the biological activity of this specific thiazole compound.
Anticancer Activity
Recent studies have highlighted the potent antiproliferative effects of thiazole derivatives against various cancer cell lines. For instance, a compound structurally similar to This compound demonstrated significant activity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values of 5.73 µM and 12.15 µM respectively . The mechanism of action was linked to the inhibition of the vascular endothelial growth factor receptor-2 (VEGFR-2), which is crucial for tumor angiogenesis. The compound exhibited an IC50 value of 0.093 µM against VEGFR-2, indicating a strong potential for therapeutic application in cancer treatment.
Table 1: Antiproliferative Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4 | MCF-7 | 5.73 | VEGFR-2 Inhibition |
| 4 | MDA-MB-231 | 12.15 | VEGFR-2 Inhibition |
| Staurosporine | MCF-7 | 6.77 | General kinase inhibition |
| Staurosporine | MDA-MB-231 | 7.03 | General kinase inhibition |
Antimicrobial Activity
The antimicrobial properties of thiazole derivatives are well-documented. A study on various thiazole compounds revealed significant antibacterial and antifungal activities. Compounds derived from thiazoles showed enhanced effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The presence of halogen substituents, such as bromine in This compound , often correlates with increased antimicrobial potency.
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Activity Type | Target Organism | Result |
|---|---|---|---|
| 4 | Antibacterial | Staphylococcus aureus | Effective |
| 4 | Antifungal | Candida albicans | Effective |
| Other Thiazoles | Various | Various | Variable effectiveness |
Mechanistic Insights
The biological activity of This compound has been attributed to its ability to induce apoptosis in cancer cells and inhibit key enzymes involved in cell proliferation. Molecular docking studies indicate that this compound can effectively bind to target proteins implicated in cancer progression . The structure-activity relationship (SAR) analysis suggests that modifications on the phenyl ring can significantly influence the biological activity of these compounds.
Case Studies
- Breast Cancer Study : A recent investigation into the effects of thiazole derivatives on breast cancer cells demonstrated that certain structural modifications enhance cytotoxicity and selectivity towards cancer cells over normal cells .
- Antimicrobial Efficacy : Another study evaluated a series of thiazole derivatives for their antimicrobial properties against a panel of pathogens, confirming that compounds with bromine substitutions exhibited superior antibacterial activity compared to their non-brominated counterparts .
Q & A
What are the established synthetic routes for preparing 4-[3-(Bromomethyl)phenyl]-2-methyl-1,3-thiazole, and what reaction conditions optimize yield and purity?
Basic Research Question
The synthesis typically involves multi-step reactions, starting with the formation of the thiazole core followed by functionalization. For example, a common approach is the Hantzsch thiazole synthesis, where thiourea derivatives react with α-halo ketones. Optimization includes:
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for bromomethylation steps .
- Catalysts : Copper(I) iodide or palladium catalysts improve cross-coupling efficiency for aryl substitutions .
- Purification : Column chromatography with hexane/ethyl acetate gradients ensures high purity, while recrystallization from ethanol removes residual impurities .
Which spectroscopic and analytical techniques are most effective for characterizing the structure and purity of this compound?
Basic Research Question
Key techniques include:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm regiochemistry (e.g., distinguishing thiazole protons at δ 7.2–8.1 ppm) and bromomethyl group integration .
- Infrared (IR) Spectroscopy : C-Br stretching vibrations (~550–600 cm) validate bromomethyl presence .
- X-ray Crystallography : Resolves steric effects and confirms molecular geometry, particularly for crystalline derivatives .
- Elemental Analysis : Matches experimental vs. theoretical C/H/N/S/Br percentages to verify purity (>98%) .
How can researchers resolve discrepancies between computational predictions and experimental data in the reactivity of this compound derivatives?
Advanced Research Question
Discrepancies often arise from solvent effects or unaccounted transition states. Methodological steps include:
- Multi-level Computational Modeling : Combine DFT (e.g., B3LYP/6-31G*) with molecular dynamics to simulate solvation and entropy effects .
- Experimental Validation : Compare predicted reaction pathways (e.g., SN2 vs. radical mechanisms) with kinetic isotope effects or Hammett plots .
- Data Feedback Loops : Use machine learning to refine computational parameters based on HPLC or GC-MS experimental yields .
What strategies are recommended for designing derivatives of this compound to enhance biological activity while maintaining stability?
Advanced Research Question
Rational design involves:
- Bioisosteric Replacement : Substitute bromomethyl with trifluoromethyl or azide groups to improve metabolic stability while retaining electrophilicity .
- Docking Studies : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to prioritize synthesis .
- Stability Assays : Monitor hydrolytic degradation in PBS (pH 7.4) via UV-Vis or LC-MS to identify labile substituents .
How does the bromomethyl substituent influence the electronic and steric properties of the thiazole ring, and what experimental approaches quantify these effects?
Advanced Research Question
The bromomethyl group exerts both electronic and steric effects:
- Electronic Effects : Measured via Hammett σ values (electron-withdrawing) using substituent-dependent reaction rates (e.g., nucleophilic aromatic substitution) .
- Steric Effects : Assessed through X-ray crystallography (e.g., dihedral angles between thiazole and phenyl rings) .
- Computational Analysis : Natural Bond Orbital (NBO) analysis quantifies hyperconjugative interactions and charge distribution .
How can researchers address contradictory spectral data when characterizing novel analogs of this compound?
Advanced Research Question
Contradictions (e.g., unexpected NMR splitting or IR peaks) require:
- Multi-technique Cross-validation : Confirm assignments via 2D NMR (COSY, HSQC) or high-resolution mass spectrometry (HRMS) .
- Isotopic Labeling : Use C-labeled precursors to trace ambiguous signals in complex mixtures .
- Crystallographic Resolution : Single-crystal X-ray structures provide definitive proof of regiochemistry and stereochemistry .
What role do computational reaction path search methods play in optimizing the synthesis of this compound?
Advanced Research Question
Computational tools streamline synthesis by:
- Transition State Identification : Locate energy barriers for bromomethylation using QM/MM simulations .
- Solvent Optimization : Predict solvent effects on reaction rates via COSMO-RS models .
- High-throughput Virtual Screening : Prioritize reaction conditions (e.g., temperature, catalysts) using automated workflow platforms .
Notes
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
